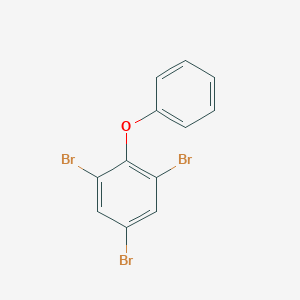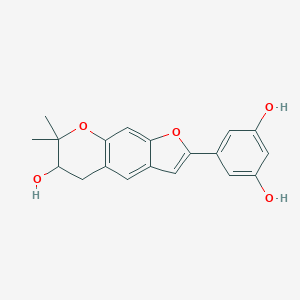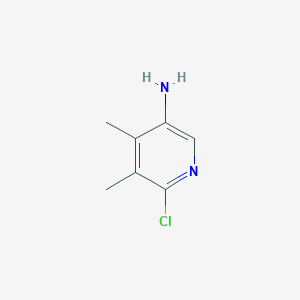
6-Chloro-4,5-dimethylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4,5-dimethylpyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDMA and has a molecular formula of C7H9ClN2.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 6-Chloro-4,5-dimethylpyridin-3-amine involves the introduction of a chlorine atom to 4,5-dimethylpyridin-3-amine. This can be achieved through a substitution reaction using a chlorinating agent.
Starting Materials
4,5-dimethylpyridin-3-amine, Chlorinating agent (e.g. thionyl chloride, phosphorus pentachloride)
Reaction
Dissolve 4,5-dimethylpyridin-3-amine in a suitable solvent (e.g. dichloromethane), Add the chlorinating agent dropwise to the reaction mixture while stirring, Heat the reaction mixture under reflux for several hours, Allow the reaction mixture to cool and then quench with water, Extract the product with a suitable organic solvent (e.g. diethyl ether), Dry the organic layer over anhydrous sodium sulfate, Filter the solution and concentrate under reduced pressure to obtain the crude product, Purify the crude product by recrystallization or chromatography
Wissenschaftliche Forschungsanwendungen
6-Chloro-4,5-dimethylpyridin-3-amine has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It has also been used in the development of new drugs and pharmaceuticals. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological and medical imaging.
Wirkmechanismus
The mechanism of action of 6-Chloro-4,5-dimethylpyridin-3-amine is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes. It has also been shown to interact with DNA and RNA, which may be responsible for its biological activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Chloro-4,5-dimethylpyridin-3-amine are still being studied. However, it has been shown to have antimicrobial activity against certain bacteria and fungi. It has also been shown to have anticancer activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Chloro-4,5-dimethylpyridin-3-amine in lab experiments is its ease of synthesis. Additionally, it has a relatively low toxicity, making it safe to handle in the lab. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 6-Chloro-4,5-dimethylpyridin-3-amine. One area of interest is its potential use in drug development. Additionally, further studies are needed to better understand its mechanism of action and its potential applications in biological and medical imaging. Another potential direction is the synthesis of new derivatives of this compound with improved biological activity.
Eigenschaften
IUPAC Name |
6-chloro-4,5-dimethylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)7(8)10-3-6(4)9/h3H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDHROORYWRKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437120 |
Source


|
| Record name | 6-Chloro-4,5-dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4,5-dimethylpyridin-3-amine | |
CAS RN |
147440-83-3 |
Source


|
| Record name | 6-Chloro-4,5-dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)
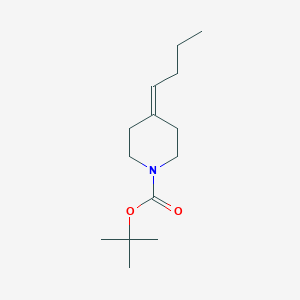
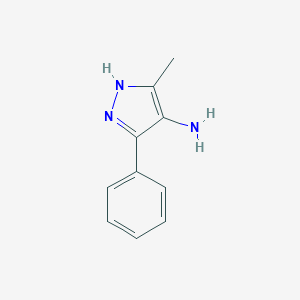

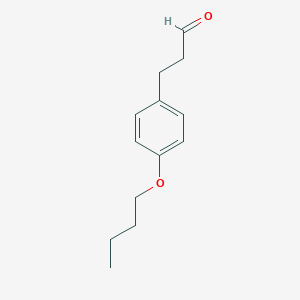
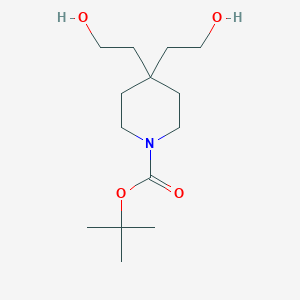
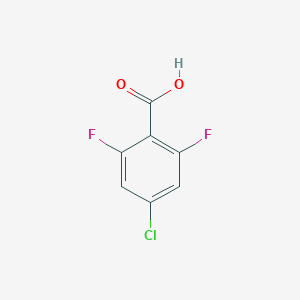
![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)
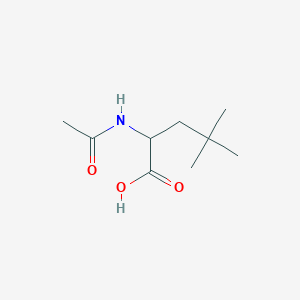
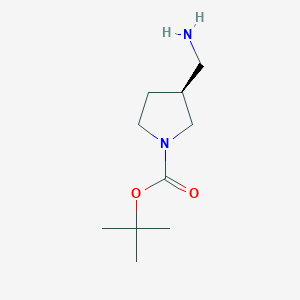
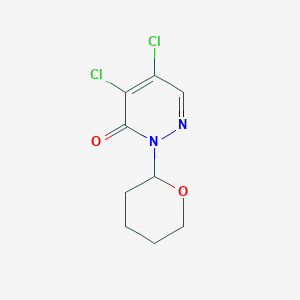
![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)
